molecular formula C23H30O4Si B14895176 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid

6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B14895176
M. Wt: 398.6 g/mol
InChI Key: WNOKHYKCOQNHJM-UHFFFAOYSA-N
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Description

6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid is a compound that features a tetrahydropyran ring substituted with a carboxylic acid group and a tert-butyldiphenylsilyl-protected hydroxymethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) can be used to enhance the reaction rate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: Various substitution reactions can occur at the protected hydroxymethyl group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action for 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid involves its role as a protected intermediate. The tert-butyldiphenylsilyl group protects the hydroxyl group from unwanted reactions, allowing for selective reactions at other sites on the molecule. Upon deprotection, the hydroxyl group can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid lies in its specific structure, which combines a tetrahydropyran ring with a carboxylic acid group and a tert-butyldiphenylsilyl-protected hydroxymethyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C23H30O4Si

Molecular Weight

398.6 g/mol

IUPAC Name

6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3-carboxylic acid

InChI

InChI=1S/C23H30O4Si/c1-23(2,3)28(20-10-6-4-7-11-20,21-12-8-5-9-13-21)27-17-19-15-14-18(16-26-19)22(24)25/h4-13,18-19H,14-17H2,1-3H3,(H,24,25)

InChI Key

WNOKHYKCOQNHJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CO3)C(=O)O

Origin of Product

United States

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